Metronidazole Hydrochloride

Description

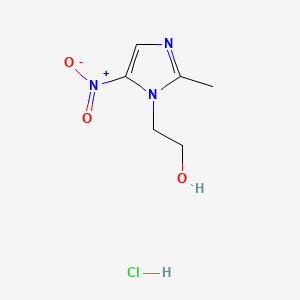

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

443-48-1 (Parent) | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70219228 | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69198-10-3 | |

| Record name | Metronidazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69198-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRONIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76JC1633UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Metronidazole Hydrochloride Against Anaerobic Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Metronidazole, a nitroimidazole antimicrobial agent, has long been a cornerstone in the treatment of infections caused by anaerobic bacteria. Its selective toxicity towards these microorganisms is a fascinating example of targeted drug activation, hinging on the unique metabolic environment of anaerobes. This technical guide provides an in-depth exploration of the core mechanism of action of metronidazole hydrochloride, supplemented with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Core Mechanism: A Prodrug Activated in an Anaerobic Milieu

Metronidazole is administered as a prodrug, which is a pharmacologically inactive compound that is converted into an active form within the body.[1][2] Its selective efficacy against anaerobic bacteria stems from the fact that these organisms possess the necessary metabolic machinery to activate it, a process that is absent in their aerobic counterparts.[3]

The activation of metronidazole is a reductive process. The drug passively diffuses into the bacterial cell where its nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin.[3][4] This reduction results in the formation of a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.[2][5] These reactive species are the ultimate effectors of metronidazole's bactericidal activity.

Once activated, the cytotoxic intermediates interact with bacterial DNA, leading to a cascade of damaging events. This includes the disruption of the DNA's helical structure and the induction of single- and double-strand breaks.[2][5][6] The extensive DNA damage inhibits nucleic acid synthesis and ultimately leads to bacterial cell death.[1][5]

Quantitative Assessment of Metronidazole's Efficacy

The in vitro activity of metronidazole against various anaerobic bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for metronidazole against a range of clinically relevant anaerobic bacteria.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis | 223 | ≤0.06 - >256 | 0.5 - 2.0 | 4 | [4][7] |

| Bacteroides spp. | 472 | - | - | 4 | [4] |

| Prevotella spp. | - | - | - | - | [4] |

| Fusobacterium nucleatum | - | - | - | - | [4] |

| Clostridium perfringens | - | - | - | - | [8] |

| Clostridium difficile | - | - | - | - | [8] |

| Gram-positive anaerobes | - | - | 94.5% susceptible | - | [4] |

| Gram-negative anaerobes | - | - | 97.3% susceptible | - | [4] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. Susceptibility breakpoints can vary between different standardization bodies (e.g., CLSI and EUCAST).[9]

Key Experimental Protocols

Antimicrobial Susceptibility Testing

The determination of metronidazole's MIC against anaerobic bacteria is crucial for both clinical diagnostics and research. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods to ensure reproducibility.[3][5][10][11]

Agar Dilution Method (Reference Method)

-

Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

-

Antibiotic Incorporation: Aseptically add serial twofold dilutions of metronidazole to molten agar. Pour the agar into petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Brucella broth). Further dilute the suspension to achieve a final inoculum of approximately 105 colony-forming units (CFU) per spot.

-

Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of the agar plates containing different concentrations of metronidazole. A growth control plate (no antibiotic) should be included.

-

Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

-

Result Interpretation: The MIC is the lowest concentration of metronidazole that completely inhibits visible growth.

Broth Microdilution Method

-

Panel Preparation: Use commercially available or in-house prepared microtiter plates containing serial twofold dilutions of metronidazole in an appropriate anaerobic broth medium.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 1.0 McFarland standard in an anaerobic broth.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 105 CFU/mL.

-

Incubation: Incubate the plates in an anaerobic environment at 36±1°C for 24-72 hours.[12]

-

Result Interpretation: The MIC is the lowest concentration of metronidazole that shows no visible turbidity.

Nitroreductase Activity Assay

This assay measures the ability of a bacterial enzyme to reduce metronidazole.

-

Enzyme Preparation: Prepare a cell-free extract from the anaerobic bacterium of interest.

-

Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing the cell-free extract, NADPH (or NADH) as an electron donor, and metronidazole.

-

Spectrophotometric Monitoring: Monitor the oxidation of NADPH (or NADH) by measuring the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the nitroreductase activity.[2]

-

Controls: Include controls without the enzyme extract and without metronidazole to account for non-enzymatic reduction and background absorbance changes.

DNA Damage Assay

The comet assay (single-cell gel electrophoresis) can be adapted to assess DNA fragmentation in bacteria exposed to metronidazole.

-

Cell Treatment: Expose the anaerobic bacteria to various concentrations of metronidazole for a defined period.

-

Cell Lysis: Embed the treated bacterial cells in a low-melting-point agarose gel on a microscope slide and lyse the cells with a detergent solution to release the DNA.

-

Electrophoresis: Subject the slides to electrophoresis under neutral or alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Visualization and Quantification: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage can be quantified by measuring the length and intensity of the comet tail.

Mechanisms of Resistance

Resistance to metronidazole in anaerobic bacteria is a growing concern. The primary mechanisms of resistance involve alterations in the activation of the drug.

-

Reduced Nitroreductase Activity: Mutations in the genes encoding nitroreductases, such as rdxA in Helicobacter pylori, can lead to decreased or abolished enzyme activity, preventing the conversion of metronidazole to its active form.[9]

-

Decreased Drug Uptake: Although less common, some resistant strains may exhibit reduced uptake of metronidazole.

-

Increased Efflux: Active efflux pumps can transport metronidazole out of the bacterial cell before it can be activated.

-

Enhanced DNA Repair: Increased efficiency of DNA repair mechanisms can counteract the DNA damage induced by activated metronidazole.

-

Presence of nim Genes: The nim genes encode nitroimidazole resistance proteins that are thought to convert 5-nitroimidazoles to non-toxic amino derivatives.[13]

Conclusion

The efficacy of this compound against anaerobic bacteria is a direct consequence of their unique low-redox-potential metabolic pathways. The activation of this prodrug into cytotoxic agents that wreak havoc on bacterial DNA is a highly selective process. Understanding the intricacies of this mechanism, from the enzymes involved in its activation to the downstream cellular consequences and the emerging resistance mechanisms, is paramount for the continued effective use of this important antimicrobial agent and for the development of novel therapeutic strategies to combat anaerobic infections. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into this fascinating area of antimicrobial action.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of the NAD(P)H Oxidase and Metronidazole Reductase Activities of the RdxA Nitroreductase of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nak-deutschland.org [nak-deutschland.org]

- 4. Antimicrobial Susceptibility Patterns and Wild-Type MIC Distributions of Anaerobic Bacteria at a German University Hospital: A Five-Year Retrospective Study (2015–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]

- 7. Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomic analysis of metronidazole resistance in the human facultative pathogen Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Metronidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Metronidazole Hydrochloride, a salt of the widely used antibiotic and antiprotozoal drug, metronidazole. This document details the chemical synthesis from its precursor, 2-methyl-5-nitroimidazole, and outlines the analytical techniques for its thorough characterization, including detailed experimental protocols and data presented for comparative analysis.

Synthesis of this compound

The synthesis is a two-step process. First, the metronidazole base is synthesized from 2-methyl-5-nitroimidazole. Subsequently, the metronidazole base is converted to its hydrochloride salt.

Step 1: Synthesis of Metronidazole

The synthesis of metronidazole involves the N-alkylation of 2-methyl-5-nitroimidazole with 2-chloroethanol.[1] The basic nitrogen of the imidazole ring acts as a nucleophile, attacking the carbon atom bearing the chlorine, which results in the elimination of a hydrochloride molecule.[1]

Reaction Scheme:

2-Methyl-5-nitroimidazole + 2-Chloroethanol → Metronidazole + HCl

Step 2: Synthesis of this compound

This compound is prepared by treating the synthesized metronidazole base with hydrochloric acid.[2] This is a simple acid-base reaction where the imidazole ring of metronidazole is protonated by the hydrochloric acid. Metronidazole is soluble in dilute acids, facilitating this conversion.[2][3]

Reaction Scheme:

Metronidazole + HCl → this compound

Experimental Protocols

Protocol for Synthesis of Metronidazole

This protocol is based on the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in the presence of an acid catalyst.[4][5][6]

-

Acid Mixture Preparation: In a reaction vessel, prepare a mixed acid catalyst. For example, add concentrated sulfuric acid to formic acid while maintaining the temperature between 15-35°C.[6]

-

Dissolution: Add 2-methyl-5-nitroimidazole to the mixed acid in the reaction tank and stir until completely dissolved. The temperature can be controlled at around 75-80°C.[4]

-

Hydroxylation Reaction: Slowly add ethylene oxide to the solution. The temperature should be carefully controlled. Concentrated sulfuric acid can be added portion-wise during this step.[4]

-

Neutralization: After the reaction is complete, the resulting hydroxylation liquid is cooled. The pH is then adjusted using a base, such as sodium hydroxide solution, to precipitate the metronidazole product.[5]

-

Isolation and Purification: The precipitated solid is filtered, washed with water, and dried.[7]

-

Recrystallization: The crude metronidazole can be further purified by recrystallization from a suitable solvent like water or ethanol to obtain a creamy white crystalline powder.[2][5]

Protocol for Synthesis of this compound

-

Dissolution: Dissolve the synthesized and purified metronidazole base in a suitable solvent. Given its solubility in dilute acids, an aqueous solution can be used.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the dissolved metronidazole solution with constant stirring.

-

Precipitation/Crystallization: The this compound salt will precipitate out of the solution upon cooling.

-

Isolation: Collect the precipitated solid by filtration.

-

Drying: Dry the collected solid under vacuum to remove any residual solvent.

Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Characterization Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of metronidazole and its hydrochloride salt.

| Property | Metronidazole | This compound |

| Molecular Formula | C₆H₉N₃O₃[8][9] | C₆H₉N₃O₃·HCl[3] |

| Molecular Weight | 171.15 g/mol [3][9] | 207.61 g/mol [3] |

| Appearance | White to pale-yellow crystalline powder[2][10] | Crystalline solid |

| Melting Point | 159-163 °C[2][9][10] | Not specified, likely higher than base |

| Solubility | Slightly soluble in water (~10 g/L at 20°C); Soluble in dilute acids[2][3] | More soluble in water than the base. Reconstituted solutions have a low pH (0.5–2.0)[2] |

Spectroscopic and Chromatographic Data

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3220 - 3100 | O-H stretching (associated) | [11] |

| 1472 | Asymmetric NO₂ stretching | |

| 1388 - 1367 | Symmetric NO₂ stretching | [12][13] |

| 1700 - 1500 | C=C and C=N stretching (imidazole ring) |

Note: The spectrum of this compound is expected to be very similar, with potential shifts in the imidazole ring vibrations due to protonation.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.5 | Singlet | -CH₃ (Methyl) |

| ~3.8 | Triplet | -CH₂- (next to OH) |

| ~4.4 | Triplet | -CH₂- (next to N) |

| ~5.0 | Singlet | -OH (Alcohol) |

| ~8.0 | Singlet | Imidazole ring C-H |

Note: Data is for metronidazole base in a suitable deuterated solvent like DMSO-d₆. For the hydrochloride salt, the imidazole proton signal may shift downfield due to protonation.[14]

HPLC is a robust technique for assessing the purity of the synthesized compound and for quantitative analysis.

| Parameter | Value | Reference |

| Column | C18 (e.g., 100 x 4.6 mm, 2.6 µm particle size) | [15] |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.05M KH₂PO₄, pH 3.5) and Acetonitrile | [15][16] |

| Flow Rate | 1.0 mL/min | [15] |

| Detection | UV at 230 nm, 254 nm, or 324 nm | [15][16][17] |

| Retention Time | Dependent on exact conditions, but typically in the range of 3-8 minutes. | [15][17] |

Protocol for HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.[15]

-

Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions: Set up the HPLC system according to the parameters listed in the table above.

-

Injection: Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the chromatograph.

-

Data Analysis: Record the peak areas from the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the sample from its peak area using the calibration curve. The purity can be calculated by comparing the area of the main peak to the total area of all peaks.

References

- 1. youtube.com [youtube.com]

- 2. Metronidazole CAS#: 443-48-1 [m.chemicalbook.com]

- 3. Metronidazole [drugfuture.com]

- 4. Metronidazole preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 6. CN103483265A - Metronidazole production method - Google Patents [patents.google.com]

- 7. WO2015198107A1 - Synthesis of metronidazole - Google Patents [patents.google.com]

- 8. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Metronidazole, 99 % 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015052) [hmdb.ca]

- 15. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 16. daru.tums.ac.ir [daru.tums.ac.ir]

- 17. researchgate.net [researchgate.net]

Pharmacokinetics and Metabolism of Metronidazole in Animal Models: A Technical Guide

Introduction

Metronidazole is a synthetic nitroimidazole derivative widely employed as an antibacterial and antiprotozoal agent in both human and veterinary medicine.[1][2] Its efficacy is rooted in its ability to inhibit nucleic acid synthesis in anaerobic organisms.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of metronidazole in preclinical animal models is critical for drug development, enabling the determination of appropriate dosing regimens and the prediction of potential toxicities. This guide provides an in-depth summary of the pharmacokinetics and metabolism of metronidazole across various animal models, details common experimental protocols, and visualizes key processes for researchers and drug development professionals.

Pharmacokinetics of Metronidazole in Animal Models

Metronidazole is generally characterized by rapid absorption and wide distribution throughout the body following oral administration.[4][5] It is a lipophilic compound that penetrates most tissues, including the central nervous system (CNS), bone, and abscesses.[4][6] The drug is less than 20% bound to plasma proteins.[5][6] Metabolism occurs primarily in the liver, with excretion of both the parent drug and its metabolites through urine and feces.[4][7] Significant variability in pharmacokinetic parameters exists across different animal species.

Data Presentation: Pharmacokinetic Parameters of Metronidazole in Various Animal Models

The following tables summarize key pharmacokinetic parameters of metronidazole observed in different animal models. These values are influenced by factors such as the dose, route of administration, and the specific experimental protocol used.[1]

Table 1: Pharmacokinetic Parameters in Rodents

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Clearance (CL) | Volume of Distribution (Vd) (L/kg) | Reference |

| Mouse | 100 mg/kg, i.p. | - | - | 617 | 6.98 | 162 mL/h/kg | 1.72 | [1] |

| Mouse | 15 mg/kg | 5.9 | - | - | - | - | - | [8] |

| Rat | N/A | - | - | - | - | - | - | [4][9] |

Note: Detailed pharmacokinetic parameters for rats were not consistently available in the provided search results, though metabolism studies are extensive. i.p. = Intraperitoneal.

Table 2: Pharmacokinetic Parameters in Canines and Equines

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Clearance (CL) | Volume of Distribution (Vd) (L/kg) | Reference |

| Dog | 44 mg/kg, i.v. | - | - | - | 4.3 (calculated from β) | 2.49 mL/kg/min | 0.948 | [10] |

| Dog | N/A | - | - | - | ~4.5 | - | - | [6] |

| Horse | 15 mg/kg, i.v. | - | - | - | 3.1 | 168 mL/h/kg | 0.69 | [11] |

| Horse | N/A | - | - | - | 1.5 - 3.3 | - | - | [6] |

Note: Oral bioavailability in dogs is high but variable, reported between 50% and 100%.[5][10] i.v. = Intravenous.

Table 3: Pharmacokinetic Parameters in Minipigs

| Dosing Method | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Reference |

| Oral Gavage | 50 mg/kg, p.o. | ~25 | ~2 | ~150 | [12] |

| Voluntary Oral | 50 mg/kg, p.o. | ~20 | ~2 | ~120 | [12] |

Note: No significant differences in exposure were found between oral gavage and voluntary oral dosing methods in minipigs.[12] p.o. = Per os (by mouth).

Metabolism of Metronidazole

The biotransformation of metronidazole is extensive and occurs primarily in the liver through Phase I and Phase II metabolic reactions.[6][13] The two principal pathways are oxidation and glucuronidation.[9]

-

Phase I Metabolism: The ethyl side chain of metronidazole is oxidized by cytochrome P450 enzymes to form two main metabolites: a hydroxy metabolite and an acetic acid metabolite.[7][14] The hydroxy metabolite retains significant antimicrobial activity.[15]

-

Phase II Metabolism: The hydroxy metabolite can then be conjugated with glucuronic acid to form a glucuronide conjugate, which is more water-soluble and readily excreted.[9][14]

The majority of a metronidazole dose is excreted in the urine as both unchanged drug and its oxidized derivatives.[14] A smaller portion is eliminated in the feces.[7]

Experimental Protocols in Animal Pharmacokinetic Studies

Standardized and well-designed experimental protocols are essential for generating reliable and reproducible pharmacokinetic data.[16][17] The following outlines a typical methodology for a preclinical pharmacokinetic study of metronidazole.

A. Animal Models and Dosing

-

Species Selection: Common models include mice, rats, dogs, and minipigs.[18] The choice depends on the study's objective and the relevance of the model's metabolism to humans.

-

Housing: Animals are acclimatized and housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[18] For excretion studies, metabolic cages are used for the separate collection of urine and feces.[19]

-

Administration: Metronidazole is administered via the intended clinical route (e.g., oral gavage for oral formulations) or intravenously to determine absolute bioavailability.[10][12] A vehicle, such as carboxymethylcellulose, is often used for oral administration.[12]

B. Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via appropriate routes (e.g., tail vein, jugular vein).[1][12]

-

Sample Processing: Whole blood is processed to obtain plasma or serum by centrifugation. All biological samples (plasma, urine, tissue homogenates) are immediately frozen and stored at -80°C until analysis to ensure stability.

C. Bioanalytical Methodology

-

Quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for quantifying metronidazole in biological matrices.[2][10] A C18 column is commonly employed with a mobile phase consisting of a methanol-water or acetonitrile-buffer mixture.[2] Detection is typically set at a wavelength around 320 nm.

-

Sample Preparation: Prior to analysis, samples undergo an extraction process to remove proteins and other interfering substances. Common techniques include protein precipitation with acetonitrile or liquid-liquid extraction.[20]

-

Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, selectivity, and stability.[2]

D. Pharmacokinetic Analysis

-

Data Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software. Non-compartmental analysis (NCA) is typically used to calculate key parameters such as Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion

The pharmacokinetics of metronidazole have been characterized in multiple animal models, revealing rapid absorption, wide tissue distribution, and primary elimination via hepatic metabolism. While general patterns are consistent, significant quantitative differences in parameters like half-life and clearance exist between species.[21] This underscores the importance of selecting appropriate animal models and conducting well-designed studies with validated bioanalytical methods. The data and protocols summarized in this guide serve as a foundational resource for researchers involved in the preclinical evaluation and development of metronidazole and related nitroimidazole compounds.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Metronidazole / Flagyl – Rat Guide [ratguide.com]

- 5. tokyovets.com [tokyovets.com]

- 6. Nitroimidazoles Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Metronidazole Therapy in Mice Infected with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metronidazole and antipyrine metabolism in the rat: clearance determination from one saliva sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metronidazole: a method for its determination in biological fluids and its disposition kinetics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of metronidazole and its concentration in body fluids and endometrial tissues of mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Single-Dose Pharmacokinetic Study of Metronidazole Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of metronidazole and antipyrine in isolated rat hepatocytes. Influence of sex and enzyme induction and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Comparison of metronidazole assay by microbiological and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biotechfarm.co.il [biotechfarm.co.il]

- 20. Metronidazol | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 21. Metabolism of metronidazole and antipyrine in hepatocytes isolated from mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitroimidazoles: A Technical Guide to Their Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitroimidazole class of compounds represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections. From their serendipitous discovery to the development of new generations of drugs targeting multi-drug resistant organisms, the history of nitroimidazoles is a testament to the power of chemical synthesis and microbiological research. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of nitroimidazole compounds, their mechanism of action, and key experimental methodologies used in their evaluation. Quantitative data on their efficacy and pharmacokinetics are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Early Historical Development

The journey of nitroimidazoles began in the mid-20th century with the isolation of a naturally occurring antimicrobial agent.

The Discovery of Azomycin: The Natural Precursor

In 1953, Japanese scientists Maeda and colleagues isolated a substance with antibacterial properties from the culture of Nocardia mesenterica.[1] This compound, later identified as 2-nitroimidazole by Nakamura in 1955, was named Azomycin.[1] Azomycin demonstrated potent activity against the protozoan parasite Trichomonas vaginalis, a common cause of sexually transmitted infections.[1] This discovery sparked significant interest in the therapeutic potential of the nitroimidazole scaffold.

The Synthesis of Metronidazole: The First Synthetic Nitroimidazole

Inspired by the anti-trichomonal activity of azomycin, researchers at the French pharmaceutical company Rhône-Poulenc embarked on a program to synthesize and screen derivatives of the isomeric 5-nitroimidazole structure. This effort led to the synthesis of metronidazole in the late 1950s.[2] Initially developed for its potent activity against T. vaginalis, metronidazole was introduced into clinical practice in 1960.

A pivotal moment in the history of nitroimidazoles occurred in 1962 with the accidental discovery of metronidazole's antibacterial properties. A patient being treated for a T. vaginalis infection who also had a concomitant anaerobic bacterial infection of the gums showed improvement in both conditions. This observation led to further investigations that confirmed metronidazole's efficacy against anaerobic bacteria.

Expansion of the Nitroimidazole Armamentarium: Second and Third Generations

The success of metronidazole spurred the development of subsequent generations of 5-nitroimidazole derivatives with improved pharmacokinetic profiles and broader spectra of activity.

-

Second-Generation Nitroimidazoles: These include tinidazole, ornidazole, and secnidazole. These compounds generally exhibit longer half-lives than metronidazole, allowing for less frequent dosing.[1][3][4]

-

Third-Generation and Novel Nitroimidazoles: More recent research has focused on developing nitroimidazoles to combat multi-drug resistant organisms, particularly Mycobacterium tuberculosis. Delamanid and pretomanid are bicyclic nitroimidazoles that have been approved for the treatment of multi-drug resistant tuberculosis.[1]

The historical development of nitroimidazole compounds is a clear example of how a natural product discovery can lead to the development of a major class of synthetic antimicrobial agents with broad clinical utility.

Mechanism of Action

The selective toxicity of nitroimidazoles against anaerobic microorganisms is a consequence of their unique mechanism of action, which requires reductive activation.

Reductive Activation: The Key to Selectivity

Nitroimidazoles are prodrugs that are inactive until their nitro group is reduced. This reduction occurs efficiently only in anaerobic or microaerophilic environments where the redox potential is sufficiently low. In these environments, electron transport proteins, such as ferredoxin, donate electrons to the nitro group of the nitroimidazole.

Generation of Cytotoxic Radicals and DNA Damage

The reduction of the nitro group results in the formation of a short-lived, highly reactive nitro radical anion. This radical, and other reduced intermediates, can interact with and damage cellular macromolecules, most importantly, DNA. The interaction with DNA leads to strand breaks, destabilization of the DNA helix, and ultimately, cell death.

Role of Nitroreductases

The enzymatic reduction of nitroimidazoles is catalyzed by a group of enzymes known as nitroreductases. These enzymes are found in anaerobic bacteria and some protozoa. The specific nitroreductases involved can vary between different organisms. For example, in Trichomonas vaginalis, the pyruvate:ferredoxin oxidoreductase (PFOR) system is crucial for the activation of metronidazole.[5] In Mycobacterium tuberculosis, a deazaflavin-dependent nitroreductase (Ddn) is responsible for activating delamanid and pretomanid.

Impact on Cellular Signaling Pathways

The cellular damage induced by activated nitroimidazoles can trigger various signaling pathways.

-

Oxidative Stress Response: The generation of reactive nitrogen species can lead to a state of oxidative stress within the microbial cell. This can disrupt normal cellular processes and contribute to cell death. In some bacteria, this can lead to the induction of stress response pathways, such as the SOS response, which is involved in DNA repair.[6][7][8] However, the overwhelming DNA damage caused by nitroimidazoles often surpasses the cell's repair capacity.

-

Apoptosis-like Cell Death in Protozoa: In some protozoa, such as Blastocystis hominis, metronidazole has been shown to induce a form of programmed cell death with features resembling apoptosis in multicellular organisms.[9][10][11] This includes nuclear condensation and DNA fragmentation. The precise signaling pathways that mediate this process are still under investigation but may involve caspase-like proteases.

Quantitative Data

The following tables summarize key quantitative data for several important nitroimidazole compounds, facilitating a comparison of their pharmacokinetic properties and in vitro efficacy.

Pharmacokinetic Properties

Table 1: Comparative Pharmacokinetic Parameters of Selected Nitroimidazoles

| Compound | Half-life (hours) | Volume of Distribution (L/kg) | Protein Binding (%) |

| Metronidazole | 7-8[3] | 0.51 - 1.1[12] | < 20[12] |

| Tinidazole | ~12[3] | - | < 12 |

| Ornidazole | 14-15[3] | - | - |

| Secnidazole | 17-29 | - | - |

Note: Data for Volume of Distribution and Protein Binding for all compounds were not consistently available in the searched literature.

In Vitro Efficacy

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Nitroimidazoles against Key Pathogens

| Compound | Trichomonas vaginalis (mg/L) | Bacteroides fragilis (mg/L) | Clostridium difficile (mg/L) |

| Metronidazole | 0.25 - >100 | ≤0.125 - 8 | 0.125 - 2 |

| Tinidazole | 0.25 - 50 | ≤0.125 - 4 | 0.125 - 1 |

| Ornidazole | 0.25 - 12.5 | ≤0.125 - 4 | - |

Note: MIC ranges can vary significantly between studies and isolates. The values presented are indicative of the general susceptibility.

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used in the research and development of nitroimidazole compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria (Agar Dilution Method)

The agar dilution method is a reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]

Principle: A series of agar plates containing serial dilutions of the antimicrobial agent are inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the agent that inhibits visible growth after anaerobic incubation.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the nitroimidazole compound in a suitable solvent (e.g., water or dimethyl sulfoxide) at a high concentration (e.g., 1280 µg/mL).

-

Preparation of Agar Plates:

-

Melt and cool a suitable agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) to 48-50°C.

-

Prepare a series of twofold dilutions of the antimicrobial stock solution.

-

Add a defined volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations in the agar plates. Also, prepare a control plate with no antimicrobial agent.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Grow the anaerobic test organism in an appropriate broth medium (e.g., thioglycolate broth) or on an agar plate under anaerobic conditions.

-

Prepare a bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Inoculation:

-

Using a multipoint inoculator, spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate.

-

-

Incubation:

-

Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of the nitroimidazole that completely inhibits visible growth, including the presence of a faint haze or a single colony.

-

Assessment of DNA Damage (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18][19][20]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. The alkaline version of the assay is particularly sensitive for detecting single-strand breaks.

Detailed Methodology:

-

Cell Preparation:

-

Expose the target cells (e.g., bacteria or protozoa) to the nitroimidazole compound for a defined period. Include positive and negative controls.

-

Harvest the cells and resuspend them in a physiological buffer at a specific concentration.

-

-

Embedding in Agarose:

-

Mix the cell suspension with low-melting-point agarose.

-

Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Allow the agarose to solidify at 4°C.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (containing a high concentration of salt and detergents) to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with a cold, alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode.

-

-

Neutralization and Staining:

-

Neutralize the slides with a buffer.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images of the comets.

-

Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

-

Conclusion and Future Perspectives

The discovery of azomycin and the subsequent development of metronidazole and other nitroimidazole compounds have revolutionized the treatment of anaerobic infections. Their unique mechanism of action, relying on reductive activation in anaerobic environments, provides a high degree of selectivity and efficacy. The development of newer generations of nitroimidazoles, such as delamanid and pretomanid, highlights the continued importance of this chemical scaffold in addressing emerging challenges like multi-drug resistant tuberculosis.

Future research in this field will likely focus on several key areas:

-

Overcoming Resistance: Understanding and circumventing the mechanisms of resistance to nitroimidazoles is a critical area of research.

-

Novel Drug Design: The design and synthesis of new nitroimidazole derivatives with improved efficacy, better pharmacokinetic properties, and reduced toxicity are ongoing efforts.

-

Expanding Therapeutic Applications: The potential of nitroimidazoles as radiosensitizers in cancer therapy and for other indications continues to be explored.

The in-depth understanding of the historical development, mechanism of action, and experimental evaluation of nitroimidazole compounds provided in this guide serves as a valuable resource for researchers and scientists working to advance the field of antimicrobial drug discovery and development.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Timeline of antibiotics - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. | Semantic Scholar [semanticscholar.org]

- 5. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. Frontiers | SOS genes are rapidly induced while translesion synthesis polymerase activity is temporally regulated [frontiersin.org]

- 8. Targeting the bacterial SOS response for new antimicrobial agents: drug targets, molecular mechanisms and inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. Metronidazole induces programmed cell death in the protozoan parasite Blastocystis hominis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oatext.com [oatext.com]

- 12. researchgate.net [researchgate.net]

- 13. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 18. neb.com [neb.com]

- 19. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals [mdpi.com]

- 20. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

Metronidazole hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to Metronidazole Hydrochloride. It is intended to serve as a technical resource for professionals in the fields of pharmaceutical research, drug development, and chemical analysis.

Introduction

This compound is the hydrochloride salt form of metronidazole, a synthetic nitroimidazole derivative.[1] It is created from an equimolar mixture of metronidazole and hydrogen chloride.[1][2] This compound is widely utilized for its potent antibacterial and antiprotozoal activities.[1][3] Metronidazole itself is a prodrug, meaning it is converted into its active form after administration.[4][5] Its mechanism of action is selective for anaerobic and microaerophilic organisms, which can reduce its nitro group to a cytotoxic intermediate.[4][5] This active form disrupts DNA's helical structure, leading to strand breaks and inhibition of nucleic acid synthesis, ultimately causing cell death.[4][5] The hydrochloride salt is specifically formulated for intravenous use.[5][6][7]

Chemical Structure and Identification

This compound consists of the protonated form of the metronidazole molecule and a chloride counter-ion. The core structure is a 2-methyl-5-nitroimidazole ring substituted with an ethanol group.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | [1] |

| CAS Number | 69198-10-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀ClN₃O₃ | [1][2][3][8] |

| SMILES | CC1=NC=C(N1CCO)--INVALID-LINK--[O-].Cl | [1] |

| InChI | InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H | [1][3][8] |

| InChIKey | FPTPAIQTXYFGJC-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity. These properties are summarized below.

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions | Source |

| Molecular Weight | 207.61 g/mol | [1][3] | |

| Melting Point (Metronidazole) | 159-161 °C | [6][9] | |

| Boiling Point | 405.4 °C | at 760 mmHg | [8][10] |

| pKa (Strongest Basic) | 2.81 | [3] | |

| Water Solubility (Metronidazole) | 10 g/L | at 20 °C | [5][6][11] |

| Solubility in PBS (pH 7.2) | ~2 mg/mL | [12] | |

| Solubility in Ethanol | ~5 mg/mL | [12] | |

| Solubility in DMSO & DMF | ~15 mg/mL | [12] | |

| Flash Point | 199 °C | [8][10] |

Stability Profile: this compound exhibits specific stability characteristics. It is known to darken upon exposure to light, indicating photosensitivity.[5][6] The compound is generally stable in acidic solutions but shows significant degradation in alkaline environments.[13] For instance, in a 3M NaOH solution at 60°C, complete degradation occurs within an hour, whereas in a 3M HCl solution under similar conditions, a significant portion of the substance remains.[13] Reconstituted this compound has a low pH (0.5–2.0) and can react with aluminum, producing a reddish-brown discoloration.[5][6]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Determination of Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and concentration of metronidazole.

-

Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation.

-

Detection: UV detection at a wavelength where metronidazole shows maximum absorbance, such as 277 nm or 311 nm.[12][14]

-

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of this compound reference standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution.

-

Quantification: Determine the concentration of the sample from the calibration curve. Purity is calculated by comparing the peak area of the main component to the total area of all peaks.

-

Determination of pKa by Potentiometric Titration

The pKa value, which corresponds to the protonation of the imidazole ring, can be determined by potentiometric titration.

-

Instrumentation: A pH meter with a calibrated electrode and a burette.

-

Reagents: Standardized hydrochloric acid (e.g., 0.1 M HCl) and a solution of this compound of known concentration in deionized water.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of CO₂-free deionized water.

-

Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized HCl solution, adding small, precise volumes of the titrant.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The equivalence point is found from the steepest part of the curve (or the maximum of the first derivative).

-

The pKa is the pH at the half-equivalence point.

-

Solubility Measurement

The solubility can be determined using the shake-flask method.

-

Instrumentation: A temperature-controlled shaker, centrifuge, and a UV-Vis spectrophotometer or HPLC system for concentration measurement.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

Agitate the flask in a temperature-controlled shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included.

-

Dilute the sample appropriately and measure the concentration of dissolved this compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.

-

Mechanism of Action and Experimental Workflows

The therapeutic effect of metronidazole is a result of a multi-step intracellular process that is exclusive to anaerobic organisms. This logical workflow, along with a typical analytical workflow, is visualized below.

References

- 1. This compound | C6H10ClN3O3 | CID 68592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metronidazolehydrochloride | 69198-10-3 [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metronidazole | 443-48-1 [chemicalbook.com]

- 6. Metronidazole CAS#: 443-48-1 [m.chemicalbook.com]

- 7. Metronidazole (PIM 347) [inchem.org]

- 8. chemnet.com [chemnet.com]

- 9. 210340050 [thermofisher.com]

- 10. Page loading... [guidechem.com]

- 11. Metronidazole, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

The Molecular Basis of Metronidazole Cytotoxicity in Microorganisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metronidazole is a cornerstone antimicrobial agent for treating infections caused by anaerobic bacteria and protozoa. Its efficacy hinges on a unique mechanism of action that is selectively triggered within the low-redox potential environment of these microorganisms. As a prodrug, metronidazole is inactive until its nitro group is reductively activated, a process that generates cytotoxic metabolites. These reactive intermediates, primarily nitroso free radicals, induce lethal cellular damage by disrupting DNA structure and inhibiting nucleic acid synthesis. However, the emergence of resistance, primarily through impaired drug activation or the acquisition of specific resistance genes, poses a significant clinical challenge. This guide provides a detailed examination of the molecular pathways governing metronidazole's cytotoxicity, mechanisms of microbial resistance, quantitative efficacy data, and the experimental protocols used to investigate its activity.

Mechanism of Action: From Prodrug to Potent Cytotoxin

The cytotoxic effect of metronidazole is a multi-step process that begins with its passive diffusion into the microbial cell and culminates in catastrophic DNA damage.[1] This selective toxicity is intrinsically linked to the unique anaerobic or microaerophilic metabolism of susceptible organisms.[2]

Cellular Uptake and Reductive Activation

Metronidazole, being a small and lipophilic molecule, readily enters both aerobic and anaerobic microbial cells via passive diffusion.[1][3] However, its transformation into a cytotoxic agent occurs exclusively in organisms with a sufficiently low intracellular redox potential.[4] In this anaerobic environment, electron-transport proteins such as ferredoxin or flavodoxin, which are reduced by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), donate an electron to metronidazole's nitro group.[4][5] This single-electron transfer reduces the nitro group and forms a highly reactive nitroso free radical, a key cytotoxic intermediate.[1][3] This activation process creates a concentration gradient that promotes the continued uptake of the drug into the cell.[6]

The central role of low-redox potential proteins like ferredoxin and flavodoxin explains metronidazole's specificity for anaerobes and certain microaerophiles, as these electron carriers are abundant in their metabolic pathways but absent in aerobic organisms.[5][7]

DNA Damage and Inhibition of Nucleic Acid Synthesis

Once formed, the reactive nitroso free radicals interact with microbial DNA, leading to profound structural damage.[1] The primary mechanisms of this damage include:

-

DNA Strand Breakage: The cytotoxic intermediates cause single and double-strand breaks in the DNA backbone.[1][6]

-

Helical Destabilization: The binding of these radicals to DNA results in a loss of the helical structure, which is critical for replication and transcription.[1][6]

-

Inhibition of Synthesis: By damaging the DNA template, metronidazole effectively blocks nucleic acid synthesis, halting cellular replication and leading to cell death.[1][5]

This direct assault on the genetic material makes metronidazole a potent bactericidal and protozoacidal agent.[1] Some evidence also suggests an alternative hypothesis where metronidazole indirectly inhibits DNA synthesis and repair by altering the cell's redox state and inhibiting key enzymes like ribonucleotide reductase.[8][9]

The overall pathway from prodrug activation to cytotoxicity is illustrated below.

Caption: Reductive activation pathway of metronidazole in anaerobic microorganisms.

Molecular Basis of Resistance

Microbial resistance to metronidazole is a growing concern that can lead to treatment failure. The primary mechanisms do not typically involve drug inactivation by the microorganism but rather a failure to activate the prodrug.[10]

-

Decreased Drug Activation: This is the most common resistance mechanism.[10] Mutations in genes encoding enzymes responsible for metronidazole reduction, such as pyruvate:ferredoxin oxidoreductase (PFOR) or nitroreductases (e.g., rdxA in Helicobacter pylori), can lead to decreased activation of the drug and thus, resistance.[7][11]

-

Presence of nim Genes: Several genera of anaerobic bacteria, particularly Bacteroides species, can acquire nim genes.[12][13] These genes encode a nitroimidazole reductase that converts metronidazole into a non-toxic amino derivative, effectively preventing the formation of the cytotoxic free radicals.[14]

-

Increased Drug Efflux: Some bacteria may utilize multi-drug efflux pumps to actively transport metronidazole out of the cell, preventing it from reaching a concentration sufficient for activation.[12]

-

Enhanced DNA Repair: An increased capacity to repair DNA damage induced by the activated drug can also contribute to a resistant phenotype.[12]

-

Oxygen Scavenging: In some microaerophilic organisms, increased activity of enzymes that scavenge oxygen (like superoxide dismutase) can maintain a higher intracellular redox potential, which interferes with the reductive activation of metronidazole.[15]

Quantitative Data on Metronidazole Efficacy

The in vitro activity of metronidazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Metronidazole MIC Values for Key Anaerobic Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis | 0.16 - 2.5 | 0.5 | 2.0 | [5][16] |

| Clostridium difficile | 0.016 - >32 | 0.25 - 0.5 | 2.0 - 4.0 | [1][8][17] |

| Prevotella intermedia | N/A | 0.98 (mean) | N/A | |

| Porphyromonas gingivalis | N/A | 0.122 (mean) | N/A | |

| Fusobacterium spp. | N/A | 0.242 (mean) | N/A |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: Metronidazole MIC Values for Pathogenic Protozoa

| Organism | Condition | MIC Range (µg/mL) | Mean MIC (µg/mL) | IC₅₀ (mM) | Reference(s) |

| Trichomonas vaginalis | Anaerobic | 0.5 - 4.5 | 1.50 | N/A | [6] |

| Trichomonas vaginalis | Anaerobic (48h) | N/A | 2.25 | N/A | [2] |

| Giardia lamblia | N/A | ≤0.5 - 1.0 | N/A | 0.26 - 0.35 | [15][18] |

Note: IC₅₀ is the concentration required to inhibit 50% of the parasite population.

Table 3: Prevalence of Metronidazole Resistance

| Organism | Region / Study Population | Resistance Rate (%) | Breakpoint (µg/mL) | Reference(s) |

| Bacteroides fragilis | Worldwide Surveys | 0.5 - 7.8 | ≥32 | [12] |

| Bacteroides spp. | China | 5.2 | N/A | [13] |

| Clostridium difficile | USA (2011-2012) | 3.6 | >2 (EUCAST) | [10] |

| Clostridium difficile | Spain | 6.3 | ≥32 (CLSI) | [1] |

| Clostridium difficile | Iran | 5.3 | ≥32 (CLSI) | [8] |

| Clostridium difficile | Stool DNA Analysis | 47.5 (imidazole-resistant genes) | N/A | [19] |

| Trichomonas vaginalis | Random Isolates | 11.0 | >2 | [2] |

Experimental Protocols

Investigating the cytotoxicity and susceptibility of microorganisms to metronidazole involves a range of standardized laboratory techniques.

Antimicrobial Susceptibility Testing (AST)

AST is crucial for determining the MIC of metronidazole against specific microbial isolates.

The agar dilution method is considered a gold standard for MIC determination.[20]

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of metronidazole powder in an appropriate solvent (e.g., sterile purified water) to a known high concentration (e.g., 5120 µg/mL).[21]

-

Serial Dilutions: Perform a series of twofold dilutions of the stock solution in a sterile diluent to create a range of concentrations that will be tested.[21][22]

-

Plate Preparation: For each concentration, add a specific volume (e.g., 2 mL) of the diluted antibiotic to a sterile petri dish. Then, add a larger volume (e.g., 18 mL) of molten agar (e.g., Mueller-Hinton Agar for bacteria, supplemented as needed) kept at ~50°C. Mix gently but thoroughly and allow the agar to solidify.[21][23] A control plate with no antibiotic is also prepared.[24]

-

Inoculum Preparation: Grow the test microorganism to a specific phase and suspend it in a sterile broth or saline. Adjust the turbidity of the suspension to a defined standard, typically a 0.5 or 1.0 McFarland standard.[8]

-

Inoculation: Using a multipoint inoculator or a calibrated loop, spot a standardized volume (e.g., 1-2 µL, containing ~10⁴ Colony Forming Units (CFU)) of the prepared inoculum onto the surface of each antibiotic-containing plate and the control plate.[20][24]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C in an anaerobic chamber for 48-72 hours).[8]

-

Result Interpretation: The MIC is the lowest concentration of metronidazole that completely inhibits the visible growth of the microorganism on the agar.[20]

The E-test is a convenient gradient diffusion method that provides a quantitative MIC value.[25]

Protocol:

-

Inoculum Preparation: Prepare a standardized microbial suspension as described for the agar dilution method (Step 4).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess liquid. Streak the swab evenly across the entire surface of a suitable agar plate (e.g., Mueller-Hinton Agar) to ensure confluent growth. Allow the surface to dry completely.[26][27]

-

E-test Strip Application: Using sterile forceps, place an E-test strip onto the inoculated agar surface. The strip contains a predefined, continuous gradient of metronidazole. Ensure the strip is in full contact with the agar.[25][28]

-

Incubation: Incubate the plate under appropriate anaerobic conditions at 37°C for 24-48 hours.

-

Result Interpretation: After incubation, a symmetrical ellipse of growth inhibition will be visible around the strip. The MIC is read directly from the printed scale on the strip at the point where the edge of the inhibition ellipse intersects the strip.[25]

Caption: General workflow for antimicrobial susceptibility testing (AST).

DNA Damage Assays

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Expose the test microorganisms to various concentrations of metronidazole for a defined period.

-

Cell Embedding: Mix a small number of treated cells (~5,000) with low-melting-point agarose and pipette the mixture onto a specially coated microscope slide. Allow it to solidify.[29]

-

Lysis: Immerse the slides in a chilled lysis solution (containing detergent and high salt concentrations) to remove cell membranes and proteins, leaving behind the DNA-protein complex (nucleoid).[29]

-

DNA Unwinding: For detecting single-strand breaks, place the slides in a high-pH alkaline solution to unwind the DNA.[29]

-

Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer and apply an electric field. Broken DNA fragments, being negatively charged, will migrate away from the nucleoid towards the anode, forming a "comet tail".[30]

-

Visualization and Analysis: Neutralize and stain the DNA with a fluorescent dye (e.g., YOYO-1 for bacteria).[31] Visualize the slides using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.[31]

Cytotoxicity Assays

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Protocol:

-

Cell Plating: Seed microbial cells (e.g., protozoa) in a 96-well plate and incubate to allow them to stabilize.

-

Compound Addition: Add various concentrations of metronidazole to the wells and incubate for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[32] Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.[33] Incubate for 1-4 hours.[34]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the insoluble formazan crystals.[32][34]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570-590 nm. The intensity of the color is directly proportional to the number of viable cells.

Conclusion

Metronidazole's efficacy is a direct result of its selective activation within anaerobic and microaerophilic pathogens, leading to the generation of DNA-damaging free radicals. This targeted cytotoxicity has made it an invaluable therapeutic agent for over six decades. However, the plasticity of microbial genomes has led to the evolution of various resistance mechanisms, primarily centered on avoiding the drug's activation. A thorough understanding of these molecular interactions, supported by robust quantitative data from standardized experimental protocols, is essential for monitoring resistance trends, informing clinical decisions, and guiding the development of next-generation nitroimidazole antibiotics or alternative therapeutic strategies.

References

- 1. Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene [frontiersin.org]

- 4. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility of Trichomonas vaginalis strains to metronidazole: response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Antimicrobial Susceptibility of Clostridium Difficile Clinical Isolates in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metronidazole Resistance in Clostridium difficile Is Heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. sti.bmj.com [sti.bmj.com]

- 12. Mechanisms of Bacteroides fragilis resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Higher Prevalence of Multi-Antimicrobial Resistant Bacteroides spp. Strains Isolated at a Tertiary Teaching Hospital in China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of Metronidazole-Resistant Bacteroides fragilis Carrying the nimA Nitroreductase Gene from a Patient in Washington State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Clinico-microbiological profile of Bacteroides fragilis with focus on molecular detection of emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clostridium difficile Infection and Patient-Specific Antimicrobial Resistance Testing Reveals a High Metronidazole Resistance Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Agar dilution - Wikipedia [en.wikipedia.org]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

- 24. apec.org [apec.org]

- 25. microbenotes.com [microbenotes.com]

- 26. medicallabnotes.com [medicallabnotes.com]

- 27. health.maryland.gov [health.maryland.gov]

- 28. cyto.purdue.edu [cyto.purdue.edu]

- 29. pubcompare.ai [pubcompare.ai]

- 30. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 32. broadpharm.com [broadpharm.com]

- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Inner Workings of a Potent Prodrug: A Technical Guide to Metronidazole Activation in Anaerobes

For Researchers, Scientists, and Drug Development Professionals

Metronidazole, a cornerstone in the treatment of anaerobic bacterial infections for over six decades, owes its efficacy to a fascinating and highly selective mechanism of prodrug activation.[1] This technical guide delves into the core biochemical processes that transform this relatively inert compound into a potent bactericidal agent, specifically within the oxygen-deprived environments inhabited by anaerobic microorganisms. We will explore the key enzymatic players, the resulting cytotoxic molecules, and the experimental methodologies used to elucidate this pathway, providing a comprehensive resource for researchers in microbiology and drug development.

The Principle of Selective Toxicity: A Low-Redox Environment is Key

Metronidazole is administered in an inactive prodrug form.[2] Its selective toxicity against anaerobes hinges on the unique metabolic pathways these organisms employ for energy generation in the absence of oxygen.[3] The activation process is a reductive one, requiring electron transport proteins with a sufficiently low redox potential to donate an electron to metronidazole's nitro group.[4][5] Such conditions are characteristic of obligate anaerobes but absent in their aerobic counterparts, rendering the latter naturally resistant.[3]

The activation cascade can be summarized in the following key steps:

-

Cellular Uptake: Metronidazole, being a small, uncharged molecule, passively diffuses across the bacterial cell membrane.[6][7]

-

Reductive Activation: Inside the anaerobic bacterium, the nitro group of metronidazole is reduced. This single-electron transfer is the pivotal activation step.[1][6]

-

Formation of Cytotoxic Radicals: The reduction process generates a short-lived but highly reactive nitroso free radical and other cytotoxic intermediates.[8][9]

-

Mechanism of Action: These reactive molecules wreak havoc within the cell, primarily by causing extensive damage to bacterial DNA, including strand breakage and destabilization of the helical structure.[9][10] This disruption of nucleic acid synthesis ultimately leads to bacterial cell death.[8]

The following diagram illustrates the overall logical flow of metronidazole's activation and mechanism of action.

The Central Role of the Pyruvate:Ferredoxin Oxidoreductase (PFOR) System

The primary enzymatic machinery responsible for providing the low-potential electrons necessary for metronidazole activation is the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system.[11][12] PFOR is a key enzyme in the fermentative metabolism of many anaerobic bacteria and some anaerobic protozoa.[12][13] It catalyzes the oxidative decarboxylation of pyruvate, a central metabolite, to acetyl-CoA.[14]

During this reaction, electrons are transferred to an electron carrier protein, typically ferredoxin or flavodoxin .[4] These reduced proteins (Fdred or Fldred) possess a very low redox potential (around -420 mV for ferredoxin), making them potent reducing agents.[12] It is these reduced carriers that directly donate an electron to the nitro group of metronidazole, initiating its conversion into a toxic radical.[11]

The signaling pathway can be visualized as follows:

Quantitative Data on Metronidazole Activity

The efficacy of metronidazole varies among different anaerobic species. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC data for metronidazole against common anaerobic pathogens.

Table 1: Metronidazole MICs for Gram-Negative Anaerobes

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis group | 0.5 | 2 |

| Prevotella spp. | 0.25 | 1 |

| Fusobacterium spp. | ≤0.125 | 0.5 |

| Porphyromonas spp. | ≤0.125 | 0.5 |

Table 2: Metronidazole MICs for Gram-Positive Anaerobes

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Clostridium perfringens | 0.5 | 4 |

| Clostridioides difficile | 0.5 | 2 |

| Peptostreptococcus spp. | 0.25 | 2 |

| Actinomyces spp. | >32 | >32 |